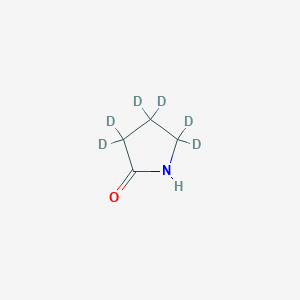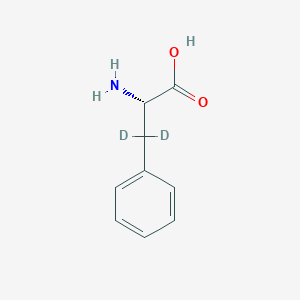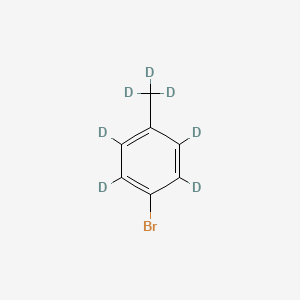
2-Pyrrolidinone-3,3,4,4,5,5-D6
Übersicht
Beschreibung
2-Pyrrolidinone-3,3,4,4,5,5-D6 is a deuterated form of 2-Pyrrolidinone, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4HD6NO and a molecular weight of 91.14 g/mol . It is a stable, colorless liquid at room temperature and is widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone-3,3,4,4,5,5-D6 can be synthesized through several methods. One common method involves the catalytic or electrochemical reduction of succinimide . Another approach is the carbonylation of allylamine or the hydrogenation of succinonitrile under hydrolytic conditions . Additionally, the reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts can also yield 2-Pyrrolidinone .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the catalytic hydrogenation of succinonitrile in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone-3,3,4,4,5,5-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminobutanoic acid (GABA) under strong acidic or basic conditions.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Substitution: The hydrogen atom on the nitrogen can be replaced by alkylation reactions with alkyl halides or sulfates.
Common Reagents and Conditions
Oxidation: Strong acids or bases are used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or sulfates in the presence of a base.
Major Products Formed
Oxidation: 4-Aminobutanoic acid (GABA)
Reduction: Pyrrolidine derivatives
Substitution: N-alkylated pyrrolidinone derivatives
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone-3,3,4,4,5,5-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various polymers and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs such as cotinine, doxapram, and ethosuximide.
Industry: It is used in the production of inkjet cartridges, toners, and colorants.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone-3,3,4,4,5,5-D6 involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and enzymes, affecting their structure and function . The compound’s ability to act as a solvent also facilitates the dissolution and transport of other molecules, enhancing their reactivity and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: A non-deuterated form with similar chemical properties but different isotopic composition.
Butyrolactam: Another lactam with a similar structure but different functional groups.
4-Aminobutyric acid lactam: A derivative of 2-Pyrrolidinone with an amino group.
Uniqueness
2-Pyrrolidinone-3,3,4,4,5,5-D6 is unique due to its deuterium content, which makes it useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s metabolic pathways and interactions with other molecules more accurately .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5-hexadeuteriopyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)/i1D2,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBEVLQSNELDL-NMFSSPJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C1([2H])[2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















